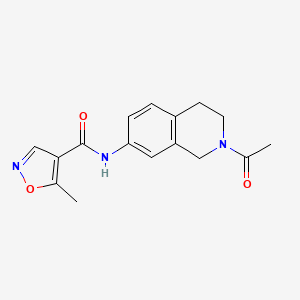

![molecular formula C19H16N4OS2 B2597619 3-({4-[2-(2-氟苯氧基)乙基]哌啶-1-基}羰基)吡啶 CAS No. 1115958-76-3](/img/structure/B2597619.png)

3-({4-[2-(2-氟苯氧基)乙基]哌啶-1-基}羰基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C13H18O1N1F1 . The SMILES string representation is FC1=C(OCCC2CNCCC2)C=CC=C1 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is calculated to be 223.29 g/mol .科学研究应用

Anticancer Therapy

The compound 3-[4-(methylsulfanyl)phenyl]-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole has been studied for its potential applications in anticancer therapy . It has been found to be an effective inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in governing the cell cycle . The compound has shown significant anticancer activity against various human cancer cell lines such as prostate cancer, lung cancer, and liver cancer .

Antioxidant Activity

Imidazole containing compounds, such as 3-(4-(methylthio)phenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their antioxidant activity . These compounds have shown potential in scavenging free radicals and reducing oxidative stress .

Synthesis of Heterocyclic Compounds

The compound 3-[4-(methylsulfanyl)phenyl]-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole can be used in the synthesis of heterocyclic compounds . These compounds have a wide range of applications in medicinal chemistry and drug development .

Inhibition of IKKβ

The compound 3-({4-[2-(2-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)pyridine has been found to have potent, selective, and metabolically stable IKKβ inhibitory activities . IKKβ is a protein kinase that plays a key role in the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation, immunity, cell proliferation, and survival .

Induction of Apoptosis

The compound 3-({4-[2-(2-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)pyridine has been found to induce apoptosis in human colon cancer cells . It triggers apoptosis by damaging mitochondria, resulting in caspase-dependent and -independent apoptotic cell death .

Enantioselective Transesterification

The compound 3-({4-[2-(2-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)pyridine can be synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B . This method provides a more eco-friendly and highly enantioselective approach to the synthesis of this compound .

安全和危害

属性

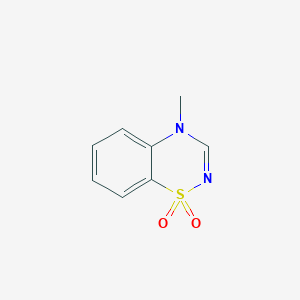

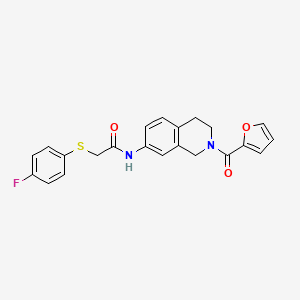

IUPAC Name |

3-(4-methylsulfanylphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS2/c1-25-16-9-7-14(8-10-16)18-21-17(24-22-18)13-26-19-20-11-12-23(19)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYYAIFPFQTJOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(methylsulfanyl)phenyl]-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2597538.png)

![N-[1-[1-[2-(4-Fluorophenoxy)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2597542.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2597544.png)

![2,5-difluoro-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2597548.png)

![(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2597550.png)

![1-benzyl-3-(4-chlorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2597551.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2597555.png)